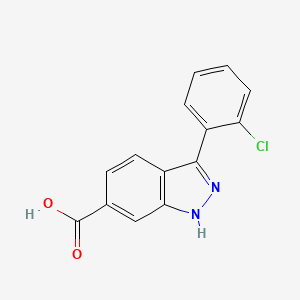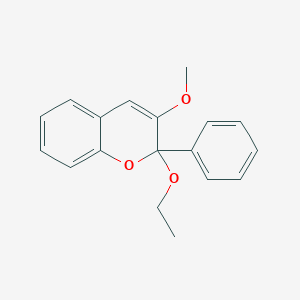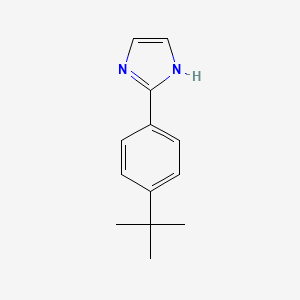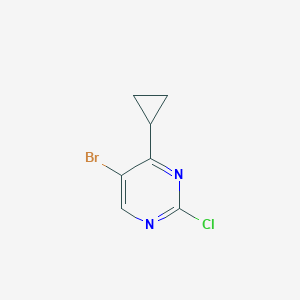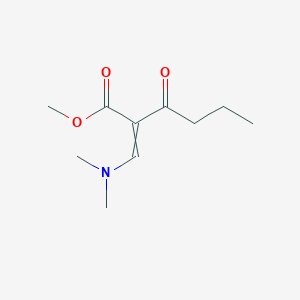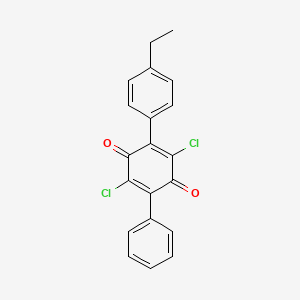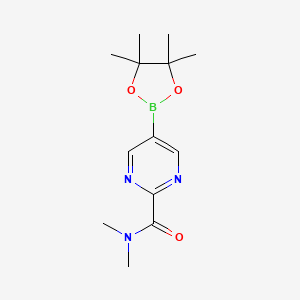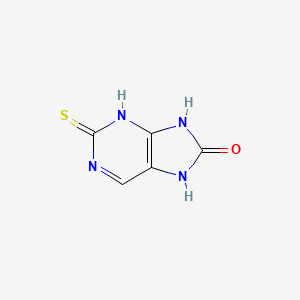
2-sulfanylidene-7,9-dihydro-3H-purin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sulfanylidene-7,9-dihydro-3H-purin-8-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a sulfur atom at the 2-position and a keto group at the 8-position of the purine ring.
Preparation Methods
The synthesis of 2-sulfanylidene-7,9-dihydro-3H-purin-8-one can be achieved through various synthetic routes. One common method involves the reaction of 2-mercapto-6-chloropurine with a suitable base under controlled conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atom is replaced by a sulfur-containing group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
2-sulfanylidene-7,9-dihydro-3H-purin-8-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-sulfanylidene-7,9-dihydro-3H-purin-8-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-7,9-dihydro-3H-purin-8-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects. The compound’s sulfur atom and keto group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-sulfanylidene-7,9-dihydro-3H-purin-8-one can be compared with other similar compounds, such as:
2-amino-6-sulfanylidene-7,9-dihydro-3H-purin-8-one: This compound has an amino group at the 2-position instead of a sulfur atom.
2,7,9-trisubstituted purin-8-ones: These compounds have additional substituents at the 7 and 9 positions, which can modulate their activity and selectivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89282-20-2 |
|---|---|
Molecular Formula |
C5H4N4OS |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
2-sulfanylidene-7,9-dihydro-3H-purin-8-one |
InChI |
InChI=1S/C5H4N4OS/c10-4-7-2-1-6-5(11)9-3(2)8-4/h1H,(H3,6,7,8,9,10,11) |
InChI Key |
DXKLAQMZDYZMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)NC2=C1NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


